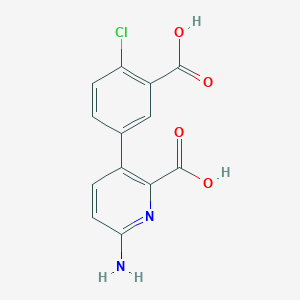
4-(3,5-Dicarboxyphenyl)nicotinic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,5-Dicarboxyphenyl)nicotinic acid, 95% (4-DCPA) is a natural product that has been used in scientific research for many years. It is an organic compound that is composed of a 3,5-dicarboxyphenyl group linked to a nicotinic acid moiety. 4-DCPA is a common tool in biochemical research, as it can be used to study a variety of biological processes. In
Scientific Research Applications
4-(3,5-Dicarboxyphenyl)nicotinic acid, 95% has a wide range of scientific research applications, including the study of enzyme kinetics, the inhibition of enzymes, and the regulation of gene expression. It has also been used to investigate the effects of drugs on cells and to study the structure-activity relationships of drugs. 4-(3,5-Dicarboxyphenyl)nicotinic acid, 95% has also been used in the study of signal transduction pathways and in the development of inhibitors of protein-protein interactions.
Mechanism of Action
4-(3,5-Dicarboxyphenyl)nicotinic acid, 95% has been found to act as an inhibitor of enzymes and as a regulator of gene expression. It acts by binding to the active site of enzymes, preventing them from catalyzing their reactions. It also binds to the promoter regions of genes, preventing the transcription of the genes.
Biochemical and Physiological Effects
4-(3,5-Dicarboxyphenyl)nicotinic acid, 95% has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of enzymes, to regulate gene expression, to modulate signal transduction pathways, and to inhibit protein-protein interactions. It has also been found to have anti-inflammatory and anti-cancer effects.
Advantages and Limitations for Lab Experiments
4-(3,5-Dicarboxyphenyl)nicotinic acid, 95% has several advantages for lab experiments. It is a relatively inexpensive compound, and it is easy to synthesize. It is also a stable compound, which makes it suitable for use in long-term experiments. One of the main limitations of 4-(3,5-Dicarboxyphenyl)nicotinic acid, 95% is that it is not very soluble in water, which makes it difficult to use in aqueous solutions.
Future Directions
There are several potential future directions for 4-(3,5-Dicarboxyphenyl)nicotinic acid, 95% research. It could be used to study the effects of drugs on cells, to develop inhibitors of protein-protein interactions, and to investigate the structure-activity relationships of drugs. It could also be used to study the effects of environmental toxins on cells and to develop inhibitors of enzyme activity. Additionally, it could be used to investigate signal transduction pathways and to study the effects of drugs on gene expression.
Synthesis Methods
4-(3,5-Dicarboxyphenyl)nicotinic acid, 95% can be synthesized from 3-aminopropiophenone, which is reacted with 3,5-dicarboxybenzyl chloride under basic conditions. The reaction of the two compounds yields 4-(3,5-Dicarboxyphenyl)nicotinic acid, 95% as the primary product. The synthesis of 4-(3,5-Dicarboxyphenyl)nicotinic acid, 95% can also be accomplished by reacting 3-aminopropiophenone with 3,5-dicarboxybenzyl bromide in the presence of a base. This method is simpler than the first one, as it does not require the use of a volatile reagent.
properties
IUPAC Name |
5-(3-carboxypyridin-4-yl)benzene-1,3-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO6/c16-12(17)8-3-7(4-9(5-8)13(18)19)10-1-2-15-6-11(10)14(20)21/h1-6H,(H,16,17)(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGCXRXJAYKJTEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1C2=CC(=CC(=C2)C(=O)O)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10692753 |
Source


|
| Record name | 5-(3-Carboxypyridin-4-yl)benzene-1,3-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10692753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261910-85-3 |
Source


|
| Record name | 5-(3-Carboxypyridin-4-yl)benzene-1,3-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10692753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[3-(Cyclopropylaminocarbonyl)phenyl]nicotinic acid, 95%](/img/structure/B6415557.png)





![2-[3-(Cyclopropylaminocarbonyl)phenyl]-5-hydroxypyridine, 95%](/img/structure/B6415589.png)




